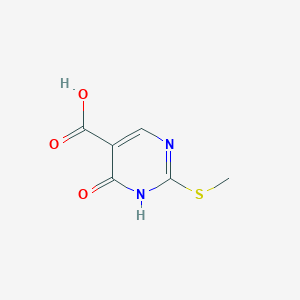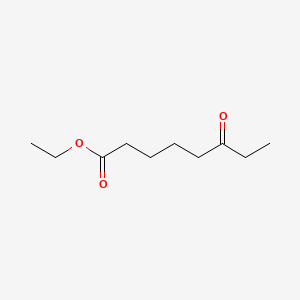
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid
Descripción general
Descripción
“4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C6H6N2O3S . It has a molecular weight of 186.19 g/mol . The compound is solid in form .
Molecular Structure Analysis
The compound has a pyrimidine ring with a hydroxy group at the 4th position and a methylthio group at the 2nd position . The carboxylic acid group is attached to the 5th position of the pyrimidine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.19 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . The exact mass is 186.00991323 g/mol . The compound is solid in form .Aplicaciones Científicas De Investigación
Medicine: Antiviral and Antibacterial Agent Synthesis
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is utilized in the synthesis of various antiviral and antibacterial agents. Its pyrimidine core is a crucial scaffold in many pharmaceutical compounds. The thiol and carboxylic acid functionalities allow for further chemical modifications, leading to the development of compounds with potential therapeutic effects against infectious diseases .
Agriculture: Pesticide Development
In agriculture, this compound serves as an intermediate in the synthesis of pesticides. Its ability to bind with various enzymes and receptors in pests makes it a valuable starting point for developing new pesticides that are more effective and environmentally friendly .
Industrial Chemistry: Material Synthesis
The chemical industry leverages 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid for the synthesis of advanced materials. Its molecular structure can be incorporated into polymers and coatings, enhancing their properties such as thermal stability and chemical resistance .
Environmental Impact: Degradation Studies
Environmental scientists study the degradation pathways and environmental impact of this compound. Understanding its breakdown products and their effects on ecosystems is vital for assessing the environmental safety of chemicals derived from it .
Biotechnology Research: Enzyme Inhibition
In biotechnological research, this compound is explored for its enzyme inhibition properties. It can act as a competitive inhibitor for enzymes that are crucial in the metabolism of microorganisms, which is beneficial for controlling the growth of certain bacteria or fungi in biotechnological applications .
Analytical Chemistry: Chromatography Standards
Analytical chemists use 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid as a standard or reference compound in chromatography. Its unique chemical signature helps in the calibration of instruments and the quantification of substances in complex mixtures .
Chemical Synthesis: Building Block
This compound is a versatile building block in organic synthesis. It is used to construct a wide range of heterocyclic compounds, which are essential in the development of new drugs and materials. Its reactivity allows for various chemical transformations, making it a valuable tool for synthetic chemists .
Material Science: Functional Material Development
In material science, researchers are investigating the use of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid in the development of functional materials. These materials have potential applications in electronics, photonics, and as sensors due to the compound’s electrical and optical properties .
Propiedades
IUPAC Name |
2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(5(10)11)4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAJQWKFKCJUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304363 | |
| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | |
CAS RN |
397308-78-0 | |
| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)



![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)








